
2-Amino-6,8-dihydroxypurine-15N5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6,8-dihydroxypurine-15N5 is a stable isotope-labeled analog of 2-Amino-6,8-dihydroxypurine. This compound is primarily used in scientific research, particularly in studies involving nucleic acid repair pathways. It is also known by several synonyms, including 8-Hydroxyguanine-15N5 and 8-Oxoguanine-15N5 .
Méthodes De Préparation
The synthesis of 2-Amino-6,8-dihydroxypurine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the purine structure. The synthetic routes and reaction conditions for this compound are not extensively detailed in the available literature. it is known that the compound can be synthesized by modifying the standard synthetic routes for 2-Amino-6,8-dihydroxypurine to include nitrogen-15 labeled reagents
Analyse Des Réactions Chimiques
2-Amino-6,8-dihydroxypurine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 8-Oxoguanine-15N5 .
Applications De Recherche Scientifique
2-Amino-6,8-dihydroxypurine-15N5 is widely used in scientific research, particularly in studies related to DNA repair mechanisms. It serves as a model compound for understanding the repair pathways coordinated by enzymes such as MUTYH glycosylase and DNA polymerase λ. This compound is also used in studies investigating the effects of oxidative stress on nucleic acids and the role of damaged bases in mutagenesis and carcinogenesis .
Mécanisme D'action
The mechanism of action of 2-Amino-6,8-dihydroxypurine-15N5 involves its incorporation into DNA, where it mimics the natural base guanine. This incorporation can lead to mispairing and subsequent recognition and repair by DNA repair enzymes. The molecular targets of this compound include MUTYH glycosylase and DNA polymerase λ, which are involved in the base excision repair pathway .
Comparaison Avec Des Composés Similaires
2-Amino-6,8-dihydroxypurine-15N5 is similar to other purine derivatives such as 8-Hydroxyguanine and 8-Oxoguanine. its uniqueness lies in the incorporation of nitrogen-15 isotopes, which makes it particularly useful for isotopic labeling studies. Other similar compounds include 2-Amino-6,8-purinediol and 2-Amino-7,9-dihydro-1H-purine-6,8-dione .
Propriétés
Formule moléculaire |
C5H5N5O2 |
|---|---|
Poids moléculaire |
172.09 g/mol |
Nom IUPAC |
2-(15N)azanyl-7,9-dihydro-1H-purine-6,8-dione |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)/i6+1,7+1,8+1,9+1,10+1 |
Clé InChI |
CLGFIVUFZRGQRP-CIKZIQIKSA-N |
SMILES isomérique |
C12=C([15NH]C(=O)[15NH]1)[15N]=C([15NH]C2=O)[15NH2] |
SMILES canonique |
C12=C(NC(=O)N1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)

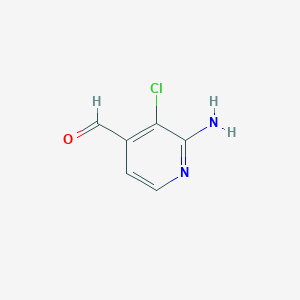

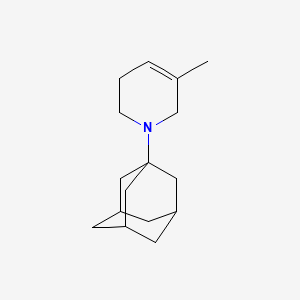
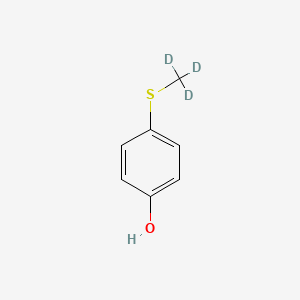
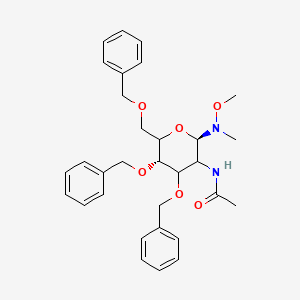


![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
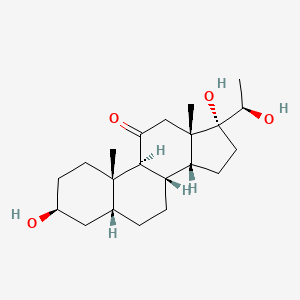
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
